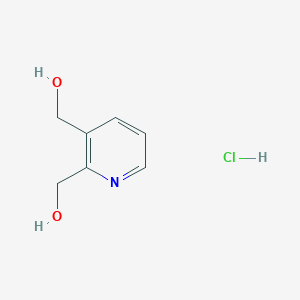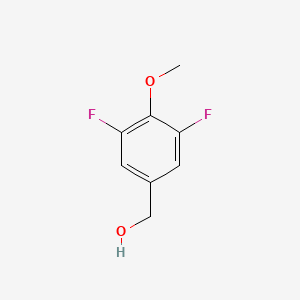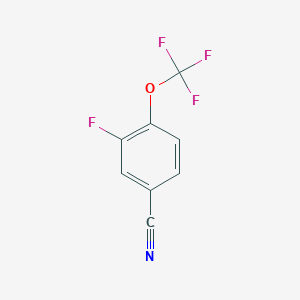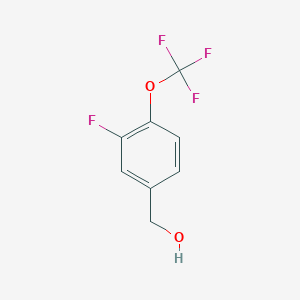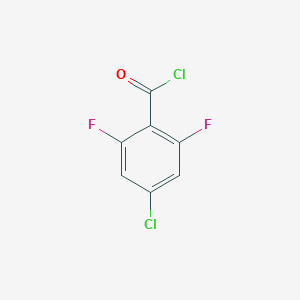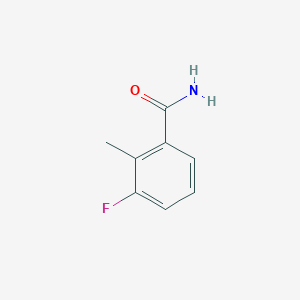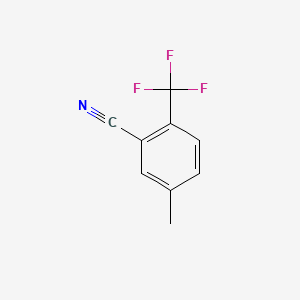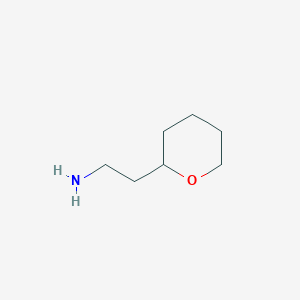
2-(テトラヒドロ-2H-ピラン-2-イル)エタンアミン
説明
“2-(Tetrahydro-2H-pyran-2-yl)ethanamine” is a chemical compound with the molecular formula C7H15NO . It has an average mass of 129.200 Da and a monoisotopic mass of 129.115356 Da . It is also known by other names such as “2-(Tetrahydro-2H-pyran-2-yl)ethanamin” in German, “2-(Tétrahydro-2H-pyran-2-yl)éthanamine” in French .
Molecular Structure Analysis
The molecular structure of “2-(Tetrahydro-2H-pyran-2-yl)ethanamine” consists of a tetrahydro-2H-pyran ring attached to an ethanamine group . The InChI code for this compound is 1S/C7H15NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6,8H2 .Physical and Chemical Properties Analysis
“2-(Tetrahydro-2H-pyran-2-yl)ethanamine” is a solid compound . The compound has a molecular weight of 129.2 .科学的研究の応用
天然セスキテルペンの合成
この化合物は、Bipodonines A–Jと呼ばれる新しいクラスの天然セスキテルペンの合成において重要な役割を果たします . これらのセスキテルペンは、2-(テトラヒドロ-2H-ピラン-2-イル)プロパン-2-オール系を持ち、真菌Bipolaris cynodontis DJWT-01から特徴付けられています .
免疫調節活性
2-(テトラヒドロ-2H-ピラン-2-イル)エタンアミンを使用して合成された化合物は、LPS刺激脾臓リンパ球の増殖を促進することが示されています . これは、潜在的な免疫調節活性を示唆しています。
抗菌活性
この化合物は、Fusarium solaniおよびF. oxysporum に対して強力な抗菌活性を示す物質の合成に使用されてきました。
細胞毒性活性
2-(テトラヒドロ-2H-ピラン-2-イル)エタンアミンを使用して合成された物質は、4つの細胞株に対して強力な細胞毒性を示しました .
2H-ピランの合成
2-(テトラヒドロ-2H-ピラン-2-イル)エタンアミンは、2H-ピランの合成に関与しています . 2H-ピランは、多くの天然物に存在する構造モチーフであり、これらの構造の多くを構築するための重要な中間体です .
DNA鎖切断検出
この化合物は、アルカリゲル電気泳動と組み合わせた場合、DNAの単鎖切断 (SSB) を検出するプロセスを改善することが報告されています .
Safety and Hazards
生化学分析
Biochemical Properties
2-(Tetrahydro-2H-pyran-2-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydroxylamine derivatives, which are known to improve the detection of single-strand breaks in DNA . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, as well as respiratory irritation . These effects suggest that the compound can alter cellular responses and potentially disrupt normal cellular functions.
Molecular Mechanism
At the molecular level, 2-(Tetrahydro-2H-pyran-2-yl)ethanamine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins can lead to changes in gene expression and enzyme activity . These interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular responses.
Dosage Effects in Animal Models
The effects of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and potentially toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
2-(Tetrahydro-2H-pyran-2-yl)ethanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cells . The compound’s metabolism is an important aspect of its biochemical properties.
Transport and Distribution
The transport and distribution of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s effects in various biological contexts.
Subcellular Localization
The subcellular localization of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its effects at the cellular level.
特性
IUPAC Name |
2-(oxan-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMSRGDEBWJLBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590784 | |
| Record name | 2-(Oxan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40500-01-4 | |
| Record name | 2-(Oxan-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




